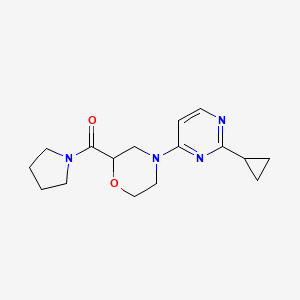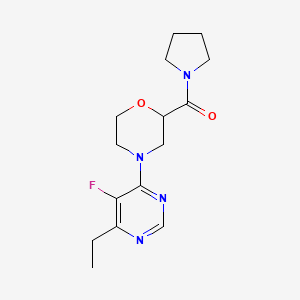![molecular formula C14H20N4O2S B6471158 4-[2-(methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine CAS No. 2640957-85-1](/img/structure/B6471158.png)
4-[2-(methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(Methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine is a synthetic organic compound known for its diverse applications in medicinal and chemical research. This compound features a pyrimidine ring substituted with a methylsulfanyl group, a morpholine ring with a pyrrolidine-1-carbonyl group, giving it a unique structure with potential for various biological activities.
Métodos De Preparación
Synthetic routes and reaction conditions:
Synthesis typically involves the assembly of the pyrimidine ring followed by functionalization with the methylsulfanyl group. The subsequent steps include coupling the pyrimidine intermediate with the morpholine and introducing the pyrrolidine-1-carbonyl group.
Specific reaction conditions vary, but common techniques include using strong bases or acids, along with temperature control to ensure optimal yields.
Industrial production methods:
Large-scale synthesis might involve continuous flow reactors for better efficiency and consistency.
Key considerations for industrial production include ensuring the purity of intermediates and final products, optimizing reaction times, and implementing safe handling of reagents.
Análisis De Reacciones Químicas
Types of reactions it undergoes:
Oxidation: Undergoes oxidation reactions typically at the methylsulfanyl group, forming sulfoxide or sulfone derivatives.
Reduction: Reduction can occur at various points, potentially affecting the pyrimidine ring or other substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyrimidine or morpholine rings.
Common reagents and conditions used:
Oxidation: Agents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Catalytic hydrogenation or use of reducing agents like sodium borohydride.
Substitution: Halogenated compounds or organometallic reagents under basic or acidic conditions.
Major products formed:
Oxidized derivatives such as sulfoxides or sulfones.
Reduced analogs with altered functional groups.
Substituted derivatives with modifications on the pyrimidine or morpholine rings.
Aplicaciones Científicas De Investigación
Chemistry:
Investigated for its reactivity and potential as an intermediate in organic synthesis.
Biology:
Studied for interactions with biological macromolecules, aiding in understanding binding mechanisms.
Medicine:
Research in its efficacy and safety profiles for therapeutic uses.
Industry:
Use as a precursor in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mecanismo De Acción
The exact mechanism by which 4-[2-(methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine exerts its effects can vary based on its application. Generally:
Molecular targets: It can interact with enzymes or receptors, affecting their activity.
Pathways involved: May influence biochemical pathways related to cell signaling or metabolism, depending on its specific binding affinities and target interactions.
Comparación Con Compuestos Similares
2-(Pyrrolidin-1-yl)pyrimidine derivatives with varying substitutions.
Other morpholine-based compounds with different substituents influencing their chemical properties and applications.
That's a thorough overview. Have any more specific questions or need further details on any aspect?
Propiedades
IUPAC Name |
[4-(2-methylsulfanylpyrimidin-4-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2S/c1-21-14-15-5-4-12(16-14)18-8-9-20-11(10-18)13(19)17-6-2-3-7-17/h4-5,11H,2-3,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREBRJZTEOIPEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)N2CCOC(C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[1-(1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B6471078.png)
![5-chloro-N-methyl-N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B6471080.png)
![1-cyclohexyl-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol](/img/structure/B6471087.png)
![2-(methylsulfanyl)-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B6471092.png)
![3-[(5-fluoropyrimidin-2-yl)amino]-1-(thiophen-2-yl)propan-1-ol](/img/structure/B6471100.png)
![2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6471108.png)
![4-{[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]amino}-2-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B6471113.png)
![N-[1-(4-methylpyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6471119.png)
![4-[2-(methylsulfanyl)pyrimidin-4-yl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B6471137.png)


![4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471164.png)
![4-[1-(5-methoxypyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6471173.png)
![4-{1-[(pyridin-2-yl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471179.png)
